Cas no 1804129-18-7 (Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl-)

Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl-, is a specialized organic compound featuring a tetrahydropyrazolopyridine core functionalized with an aminomethyl group and a morpholinyl methanone moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active molecules. The presence of both basic (aminomethyl) and polar (morpholinyl) groups enhances solubility and binding interactions, making it a versatile intermediate for drug discovery. Its rigid heterocyclic framework may contribute to improved metabolic stability and selectivity in target engagement. The compound's synthetic accessibility further supports its use in exploratory research and lead optimization studies.
Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl- structure
1804129-18-7 structure
Product Name:Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl-
CAS No:1804129-18-7
MF:C13H20N4O2
MW:264.323502540588
CID:5181888
PubChem ID:91662901
Update Time:2025-05-20

Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl-
    • Inchi: 1S/C13H20N4O2/c14-8-10-1-2-17-12(7-10)11(9-15-17)13(18)16-3-5-19-6-4-16/h9-10H,1-8,14H2
    • InChI Key: JARYGZDZMKNVBG-UHFFFAOYSA-N
    • SMILES: C(C1=C2N(N=C1)CCC(CN)C2)(N1CCOCC1)=O

Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl- Pricemore >>

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Additional information on Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl-

Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl- and Its Significance in Modern Chemical Research

The compound with the CAS number 1804129-18-7 represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, specifically identified as Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl-, has garnered significant attention due to its unique structural features and potential applications in drug discovery and therapeutic development.

The molecular structure of this compound is characterized by a complex heterocyclic system, which includes a pyrazolo[1,5-a]pyridine core linked to a morpholine moiety. The presence of an aminomethyl group at the 5-position of the tetrahydropyrazolo[1,5-a]pyridine ring adds another layer of complexity and functionality. This structural arrangement not only makes the compound intriguing from a synthetic chemistry perspective but also opens up possibilities for diverse biological interactions.

In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their pharmacological properties. The pyrazolo[1,5-a]pyridine scaffold is particularly noteworthy due to its presence in several bioactive molecules. For instance, derivatives of this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of additional functional groups, such as the aminomethyl and morpholine moieties in this compound, further enhances its potential as a lead molecule for drug development.

The Methanone moiety in the name suggests the presence of a ketone functional group, which can participate in various chemical reactions and interactions. Ketones are well-known for their ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. These interactions are crucial for the binding affinity and specificity of drug molecules. The combination of these features makes this compound a promising candidate for further investigation.

One of the most exciting aspects of this compound is its potential application in targeting specific biological pathways. Recent studies have shown that pyrazolo[1,5-a]pyridine derivatives can interact with enzymes and receptors involved in various disease processes. For example, some derivatives have been found to inhibit kinases, which are key players in cancer signaling pathways. The presence of the morpholine group may also contribute to the compound's ability to modulate these pathways by enhancing its solubility and bioavailability.

The aminomethyl group at the 5-position of the tetrahydropyrazolo[1,5-a]pyridine ring is particularly interesting from a chemical biology perspective. This group can serve as a handle for further functionalization through techniques such as click chemistry or reductive amination. Such modifications can be used to attach other bioactive molecules or tags, thereby expanding the compound's utility in drug discovery and molecular imaging.

In addition to its potential therapeutic applications, this compound also holds promise for use in chemical biology research. The ability to modify its structure allows researchers to explore various hypotheses about how different functional groups influence biological activity. This flexibility makes it an invaluable tool for understanding the structure-activity relationships (SAR) of heterocyclic compounds.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex heterocyclic core. These synthetic strategies not only highlight the ingenuity of modern chemistry but also demonstrate the feasibility of producing complex molecules with high precision.

The potential applications of this compound extend beyond traditional pharmaceuticals. It could be used as an intermediate in the synthesis of more complex molecules or as a building block for designing new materials with unique properties. The versatility of its structure makes it a valuable asset in both academic and industrial research settings.

In conclusion, Methanone, [5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-4-morpholinyl-, with its CAS number 1804129-18-7, is a remarkable molecule that exemplifies the intersection of synthetic chemistry and biological research. Its unique structural features and potential applications make it a compelling subject for further investigation. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a crucial role in discovering new treatments and therapies for various diseases.

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